REACTION_SMILES
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[C:17]([CH3:18])([CH3:19])([CH3:20])[Si:21]([CH3:22])([CH3:23])[Cl:24].[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[CH3:30][CH2:31][CH2:32][CH2:33][CH3:34].[OH:1][c:2]1[cH:3][cH:4][c:5]([C:8](=[O:9])[CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:6][cH:7]1.[nH:25]1[cH:26][cH:27][n:28][cH:29]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([C:8](=[O:9])[CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:6][cH:7]1)[Si:21]([C:17]([CH3:18])([CH3:19])[CH3:20])([CH3:22])[CH3:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cc1ccccc1)c1ccc(O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)Oc1ccc(C(=O)Cc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |